![molecular formula C25H28ClFN2O3S B2645527 7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one CAS No. 892759-06-7](/img/structure/B2645527.png)

7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

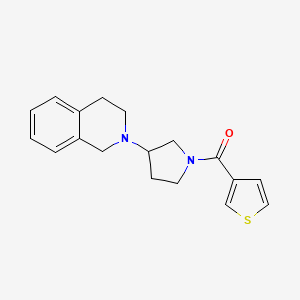

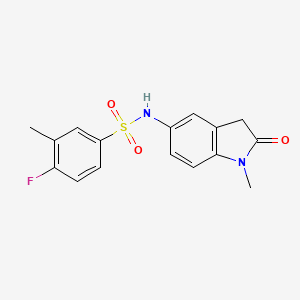

The compound “7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups, including an azepane ring, a butyl group, a sulfonyl group attached to a chlorophenyl group, and a fluoroquinolinone .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The azepane ring would introduce a degree of three-dimensionality to the molecule, and the various functional groups would likely have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the azepane ring could influence its solubility and stability, while the sulfonyl and fluoroquinolinone groups could affect its reactivity .Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, a method to determine antioxidant capacity, elucidates reaction pathways for antioxidants, highlighting the specificity of reactions and the importance of understanding the interaction between chemical compounds and radicals. Although this study focuses on phenolic antioxidants, the methodological approach could be relevant for assessing the antioxidant potential of structurally complex compounds like "7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one" (Ilyasov et al., 2020).

Antibacterial Agents and Pharmacokinetics

The review of antibacterial agents used in Mediterranean finfish farming discusses the pharmacokinetics, efficacy, and environmental impact of (fluoro)quinolones, among other antibacterials. Given the structural similarity, "7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one" may have applications in combating bacterial infections in aquaculture with considerations for its environmental footprint (Rigos & Troisi, 2005).

Enzymatic Degradation of Organic Pollutants

The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants highlights a potential application area for structurally complex compounds in environmental remediation. The involvement of such mediators could suggest a role for "7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one" in similar processes, depending on its redox-active properties (Husain & Husain, 2007).

Fluoroquinolone Photosensitization

The review of fluoroquinolone photosensitization discusses the clinical and laboratory studies focusing on the adverse effects related to sunlight exposure. Understanding these effects is crucial for developing safer fluoroquinolone-based therapies, which might extend to compounds like "7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one" (Ferguson, 1995).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

7-(azepan-1-yl)-1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClFN2O3S/c1-2-3-11-29-17-24(33(31,32)19-10-8-9-18(26)14-19)25(30)20-15-21(27)23(16-22(20)29)28-12-6-4-5-7-13-28/h8-10,14-17H,2-7,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEZZZJFYICARB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2645444.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2645449.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)

![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)